molecular formula C10H15NO4S B3058809 3-(4-Methoxyphenoxy)propane-1-sulfonamide CAS No. 919353-97-2

3-(4-Methoxyphenoxy)propane-1-sulfonamide

Cat. No.: B3058809
CAS No.: 919353-97-2
M. Wt: 245.30
InChI Key: BYMGRGPFJTYMQR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propane-1-sulfonamide: is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a methoxyphenoxy group attached to a propane-1-sulfonamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Methoxyphenoxy)propane-1-sulfonamide typically involves the reaction of 4-methoxyphenol with 1,3-propanesultone to form 3-(4-methoxyphenoxy)propane-1-sulfonic acid. This intermediate is then converted to the sulfonamide derivative by reacting with ammonia or an amine under suitable conditions .

Industrial Production Methods:

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Methoxyphenoxy)propane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry:

In chemistry, 3-(4-Methoxyphenoxy)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology:

In biological research, this compound is used to study enzyme interactions and protein binding due to its sulfonamide group, which can mimic natural substrates.

Medicine:

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.

Industry:

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, particularly those requiring sulfonamide functionalities.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Methoxyphenylsulfonamide: Similar structure but lacks the propane linkage.

    3-Phenoxypropane-1-sulfonamide: Similar backbone but lacks the methoxy group.

    4-Methoxyphenoxyacetic acid: Similar aromatic structure but different functional groups.

Uniqueness:

3-(4-Methoxyphenoxy)propane-1-sulfonamide is unique due to the combination of its methoxyphenoxy group and sulfonamide functionality, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMGRGPFJTYMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272895
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919353-97-2
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919353-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenoxy)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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